molecular formula C23H16Cl2N4O2S B12146657 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12146657
M. Wt: 483.4 g/mol
InChI Key: AAZHUMIQLDPIID-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the sulfonyl and chlorobenzyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorobenzyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoxalines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives with different substituents. Examples include:

  • 1-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • 1-(2-bromobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Uniqueness

1-(2-chlorobenzyl)-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C23H16Cl2N4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H16Cl2N4O2S/c24-15-7-5-8-16(12-15)32(30,31)21-20-23(28-19-11-4-3-10-18(19)27-20)29(22(21)26)13-14-6-1-2-9-17(14)25/h1-12H,13,26H2

InChI Key

AAZHUMIQLDPIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N)Cl

Origin of Product

United States

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